3-(Dipropylcarbamoyl)phenylboronic acid

CAS No.: 850567-39-4

Cat. No.: VC3176632

Molecular Formula: C13H20BNO3

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850567-39-4 |

|---|---|

| Molecular Formula | C13H20BNO3 |

| Molecular Weight | 249.12 g/mol |

| IUPAC Name | [3-(dipropylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H20BNO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10,17-18H,3-4,8-9H2,1-2H3 |

| Standard InChI Key | FEDZYTLGLQATCT-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N(CCC)CCC)(O)O |

Introduction

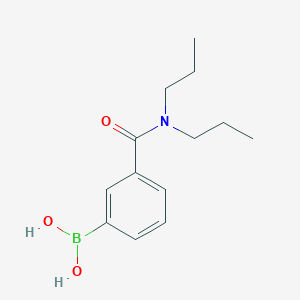

Chemical Identity and Structure

3-(Dipropylcarbamoyl)phenylboronic acid is a meticulously characterized chemical compound with specific identifying parameters essential for research and industrial applications. Its chemical identity can be clearly defined through multiple standard identifiers and structural characteristics.

Chemical Identifiers

The compound's identification is established through multiple standardized classification systems as detailed below:

| Parameter | Value |

|---|---|

| CAS Number | 850567-39-4 |

| Molecular Formula | C₁₃H₂₀BNO₃ |

| Molecular Weight | 249.1 g/mol |

| PubChem CID | 44119540 |

These identifiers provide a unified system for referencing this compound across scientific literature and chemical databases, ensuring accurate communication within the research community .

Structural Features

The molecular structure of 3-(Dipropylcarbamoyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a dipropylcarbamoyl group (-CON(C₃H₇)₂) at the meta position. This arrangement confers unique spatial and electronic properties that influence its reactivity and biological interactions. The boronic acid moiety is particularly noteworthy as it can participate in various covalent and non-covalent interactions, including hydrogen bonding and coordination with nucleophiles .

Physical Properties

Understanding the physical properties of 3-(Dipropylcarbamoyl)phenylboronic acid is crucial for both laboratory handling and potential industrial applications. These characteristics determine suitable storage conditions, solubility profiles, and processing requirements.

Key Physical Parameters

The compound exhibits specific physical characteristics that distinguish it from related boronic acid derivatives:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 118-120°C |

| Recommended Storage Temperature | 2-8°C |

| Appearance | Not specified in available data |

These physical parameters necessitate appropriate handling protocols to maintain compound integrity during storage and experimentation .

| Classification System | Designation |

|---|---|

| Hazard Code | Xi |

| Hazard Note | Irritant |

| Signal Word | Warning |

These classifications indicate the need for appropriate safety precautions during handling and storage .

Hazard and Precautionary Statements

Globally Harmonized System (GHS) statements provide specific safety guidance:

| Statement Type | Code | Description |

|---|---|---|

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P405 | Store locked up |

These statements provide essential guidance for minimizing risk during laboratory procedures and establishing appropriate emergency response protocols .

| Supplier | Product Number | Packaging Size | Price (USD) | Availability |

|---|---|---|---|---|

| Aladdin Scientific | D187001-1g | 1g | $50.90 | 8-12 weeks lead time |

| Aladdin Scientific | D187001-5g | 5g | $154.90 | 8-12 weeks lead time |

| TRC | D492303 | 250mg | $70.00 | Not specified |

| Biosynth Carbosynth | FD160695 | 500mg | $90.00 | Not specified |

The extended lead time noted by Aladdin Scientific indicates production complexity, potentially due to raw material sourcing challenges or specialized synthesis requirements .

Structural Relationships and Derivatives

3-(Dipropylcarbamoyl)phenylboronic acid belongs to a broader family of phenylboronic acid derivatives, with variations in substitution patterns affecting chemical behavior and biological activity.

Related Compounds

While the basic phenylboronic acid structure (C₆H₇BO₂) provides the core framework, the addition of the dipropylcarbamoyl group at the meta position significantly alters the compound's properties compared to simpler analogs like phenylboronic acid (CAS: 98-80-6) .

The positioning of functional groups on the phenyl ring is particularly significant, as ortho, meta, and para substitutions can dramatically influence reactivity patterns and molecular recognition capabilities. This positional importance has been demonstrated in comparative studies of phenylboronic acid derivatives .

Biological Applications and Research Significance

Research indicates that phenylboronic acid derivatives, including compounds structurally related to 3-(Dipropylcarbamoyl)phenylboronic acid, demonstrate promising activity against bacterial resistance mechanisms, particularly β-lactamases.

Enzyme Inhibition Properties

Phenylboronic acids have been identified as inhibitors of serine β-lactamases (SBLs), including class A carbapenemases KPC-2 and GES-5, and class C cephalosporinases AmpC. These enzymes contribute significantly to antibiotic resistance in bacterial pathogens, hydrolyzing β-lactam antibiotics and rendering them ineffective .

Structure-Activity Relationships

Research findings indicate that the position of substituents on phenylboronic acids significantly affects their inhibitory potency against different classes of β-lactamases:

-

Ortho-substituted derivatives show enhanced activity against class A β-lactamases (KPC-2 and GES-5)

-

Meta-substituted derivatives (such as our compound of interest) may demonstrate different activity profiles

-

The presence of carboxylated chains influences binding site interactions and enzyme selectivity

These structure-activity relationships provide valuable insights for the rational design of β-lactamase inhibitors with potential therapeutic applications .

Synergistic Applications

Phenylboronic acid derivatives have demonstrated synergistic activity with β-lactam antibiotics, potentially restoring susceptibility to meropenem in resistant bacterial strains. Fractional inhibitory concentration index (FICI) tests confirm this synergistic potential, suggesting applications in combination antibiotic therapy .

Synthetic Considerations and Chemical Reactivity

The synthesis of 3-(Dipropylcarbamoyl)phenylboronic acid presents specific challenges and considerations that influence its commercial availability and research applications.

Synthesis Challenges

The extended production timeframe (8-12 weeks) noted by suppliers suggests complex synthesis or purification procedures. This may reflect challenges in:

-

Attaching the dipropylcarbamoyl group with proper regioselectivity

-

Maintaining boronic acid stability during synthesis

-

Achieving high purity (98% as specified) through purification processes

These synthetic considerations have implications for both research applications and potential scale-up for industrial purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume